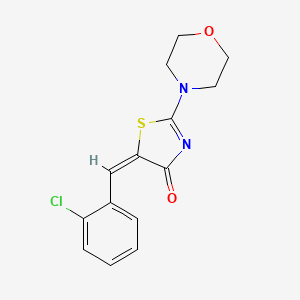
5-(2-chlorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-chlorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one, also known as MWT-1, is a synthetic compound that has attracted attention in the field of cancer research. It belongs to the family of thiazole derivatives and has shown promising results in inhibiting the growth of cancer cells.
Mecanismo De Acción
The exact mechanism of action of 5-(2-chlorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one is not fully understood. However, studies suggest that it may target multiple signaling pathways involved in cancer cell growth and survival. 5-(2-chlorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one has been shown to inhibit the activity of several kinases, including AKT and ERK, which are known to promote cancer cell proliferation and survival. In addition, 5-(2-chlorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one has been reported to disrupt the function of a protein called Hsp90, which is involved in the folding and stabilization of other proteins that are critical for cancer cell growth.
Biochemical and Physiological Effects:
5-(2-chlorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one has been shown to have several biochemical and physiological effects in cancer cells. It has been reported to decrease the levels of several proteins that are involved in cell proliferation, survival, and invasion. In addition, 5-(2-chlorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one has been shown to induce the expression of genes that are involved in apoptosis and cell cycle arrest. These effects suggest that 5-(2-chlorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one may have potential therapeutic benefits in cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 5-(2-chlorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one is its selectivity towards cancer cells, which makes it a promising candidate for cancer therapy. In addition, 5-(2-chlorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one has been shown to have low toxicity in normal cells, which is important for reducing side effects in patients. However, one of the limitations of 5-(2-chlorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one is its low solubility in water, which can make it difficult to administer in vivo. Furthermore, more studies are needed to fully understand the mechanism of action and potential side effects of 5-(2-chlorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one.
Direcciones Futuras
There are several future directions for the research of 5-(2-chlorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one. One direction is to further investigate the mechanism of action of 5-(2-chlorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one and its potential targets in cancer cells. Another direction is to optimize the synthesis method and improve the solubility of 5-(2-chlorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one for in vivo studies. In addition, more studies are needed to evaluate the efficacy and safety of 5-(2-chlorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one in preclinical and clinical trials. Finally, further research is needed to explore the potential of 5-(2-chlorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one in combination with other cancer therapies for improved treatment outcomes.
Métodos De Síntesis
The synthesis of 5-(2-chlorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one involves the reaction of 2-chlorobenzaldehyde and 4-morpholineethanethiol in the presence of ammonium acetate and acetic acid. The reaction proceeds through a series of steps, including the formation of an intermediate Schiff base, which is then cyclized to form the thiazole ring. The final product is obtained after purification and characterization using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
5-(2-chlorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one has been extensively studied for its potential anti-cancer properties. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. In addition, 5-(2-chlorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one has been reported to induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells. This selectivity makes 5-(2-chlorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
(5E)-5-[(2-chlorophenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2S/c15-11-4-2-1-3-10(11)9-12-13(18)16-14(20-12)17-5-7-19-8-6-17/h1-4,9H,5-8H2/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRFMKDWSSRPKF-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=O)C(=CC3=CC=CC=C3Cl)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC(=O)/C(=C\C3=CC=CC=C3Cl)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(2-chlorophenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

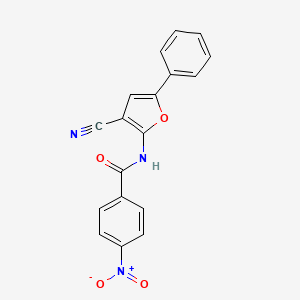
![2-(2-hydroxyethyl)-9-[(3-isobutyl-1H-pyrazol-5-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5688267.png)
![(3R*,4S*)-4-cyclopropyl-1-{[1-(4-methylbenzoyl)piperidin-4-yl]carbonyl}pyrrolidin-3-amine](/img/structure/B5688278.png)
![N-[3-oxo-2-phenyl-5-(1-piperidinyl)-2,3-dihydro-4-pyridazinyl]acetamide](/img/structure/B5688279.png)
![1-phenyl-N-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]methanamine](/img/structure/B5688280.png)
![3-(2-isopropoxyethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5688290.png)
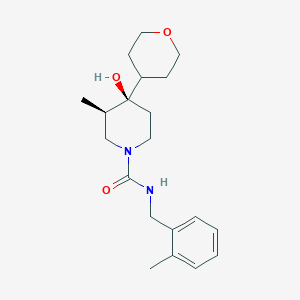
![1-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid](/img/structure/B5688299.png)
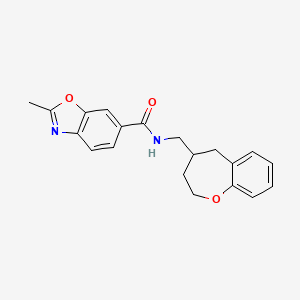
![methyl 4-[(2-ethyl-5-pyrimidinyl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5688326.png)
![2-(3-methoxyphenyl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5688332.png)
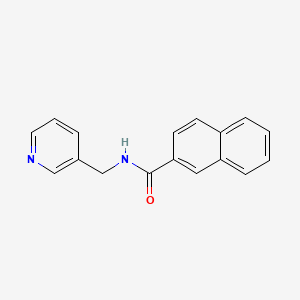
![5,6-dimethoxy-2-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]isoquinolin-1(2H)-one](/img/structure/B5688349.png)
![1-{[1-(3-chlorobenzyl)-3-methyl-1H-1,2,4-triazol-5-yl]methyl}-1H-1,2,3-triazole](/img/structure/B5688350.png)